molecular formula C26H30O7 B12529289 1,1'-[(4-Methoxyphenyl)methylene]bis(2,4,6-trimethoxybenzene) CAS No. 671795-50-9

1,1'-[(4-Methoxyphenyl)methylene]bis(2,4,6-trimethoxybenzene)

Cat. No.: B12529289
CAS No.: 671795-50-9
M. Wt: 454.5 g/mol
InChI Key: PFJXMWVDHNYJKS-UHFFFAOYSA-N
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Description

1,1’-[(4-Methoxyphenyl)methylene]bis(2,4,6-trimethoxybenzene) is an organic compound characterized by its complex aromatic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-[(4-Methoxyphenyl)methylene]bis(2,4,6-trimethoxybenzene) typically involves the condensation of 4-methoxybenzaldehyde with 2,4,6-trimethoxybenzene under acidic conditions. The reaction is often catalyzed by a Lewis acid such as aluminum chloride (AlCl3) or boron trifluoride (BF3). The reaction mixture is refluxed for several hours, followed by purification through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,1’-[(4-Methoxyphenyl)methylene]bis(2,4,6-trimethoxybenzene) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic aromatic substitution reactions are common, where the methoxy groups can be replaced by other substituents using reagents like halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Halogens (Cl2, Br2) in the presence of a catalyst like iron (Fe).

Major Products Formed

    Oxidation: Formation of carboxylic acids or quinones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

1,1’-[(4-Methoxyphenyl)methylene]bis(2,4,6-trimethoxybenzene) has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,1’-[(4-Methoxyphenyl)methylene]bis(2,4,6-trimethoxybenzene) involves its interaction with molecular targets such as enzymes and receptors. The compound’s methoxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing its binding affinity and specificity. Additionally, the aromatic structure allows for π-π interactions with other aromatic compounds, further modulating its activity.

Comparison with Similar Compounds

Similar Compounds

  • Propanedioic acid, [(4-methoxyphenyl)methylene]-, bis(1,2,2,6,6-pentamethyl-4-piperidinyl) ester
  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol

Uniqueness

1,1’-[(4-Methoxyphenyl)methylene]bis(2,4,6-trimethoxybenzene) stands out due to its multiple methoxy groups, which enhance its solubility and reactivity. Its unique structure allows for diverse chemical modifications, making it a versatile compound in various applications.

Properties

CAS No.

671795-50-9

Molecular Formula

C26H30O7

Molecular Weight

454.5 g/mol

IUPAC Name

1,3,5-trimethoxy-2-[(4-methoxyphenyl)-(2,4,6-trimethoxyphenyl)methyl]benzene

InChI

InChI=1S/C26H30O7/c1-27-17-10-8-16(9-11-17)24(25-20(30-4)12-18(28-2)13-21(25)31-5)26-22(32-6)14-19(29-3)15-23(26)33-7/h8-15,24H,1-7H3

InChI Key

PFJXMWVDHNYJKS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(C2=C(C=C(C=C2OC)OC)OC)C3=C(C=C(C=C3OC)OC)OC

Origin of Product

United States

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